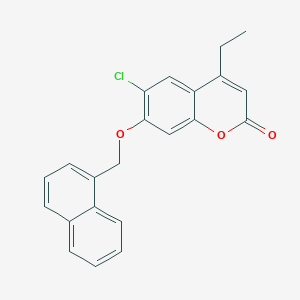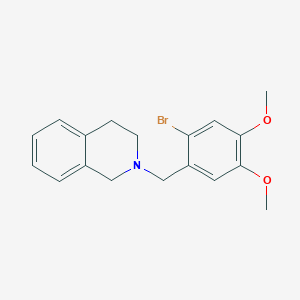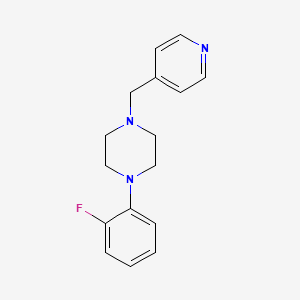
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one, also known as Cpd5, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of coumarin derivatives and has been found to have various biological activities.
作用机制
The mechanism of action of 6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the inhibition of protein kinases and transcription factors. It has been found to bind to the ATP-binding site of protein kinases and prevent the phosphorylation of their substrates. This compound also inhibits the DNA-binding activity of transcription factors by interfering with their dimerization or DNA binding.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress in various disease models, and improve glucose homeostasis in diabetic mice. This compound has also been found to enhance the differentiation of neuronal cells and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of intracellular proteins. It is also relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It has low solubility in water, which can limit its use in some assays. It can also inhibit multiple protein kinases and transcription factors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one in scientific research. One area of interest is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another area of interest is the development of more selective inhibitors that target specific protein kinases or transcription factors. Finally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
合成方法
The synthesis of 6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one involves the reaction of 6-chloro-4-ethylcoumarin with 1-naphthylmethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by an oxidation step to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
6-chloro-4-ethyl-7-(1-naphthylmethoxy)-2H-chromen-2-one has been widely used in scientific research as a tool compound to investigate the biological functions of various proteins and pathways. It has been found to inhibit the activity of several protein kinases, including JNK, ERK, and p38 MAPK, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to modulate the activity of several transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
属性
IUPAC Name |
6-chloro-4-ethyl-7-(naphthalen-1-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO3/c1-2-14-10-22(24)26-20-12-21(19(23)11-18(14)20)25-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCFNMFHCXDNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-amino-2-(4-bromobenzoyl)-6-methyl-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5005646.png)
![5-[3-(1H-pyrazol-3-yl)phenyl]-N-3-pyridinyl-2-furamide trifluoroacetate](/img/structure/B5005647.png)
![2-[(2-fluorobenzoyl)amino]-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5005659.png)
![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B5005665.png)
![2-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5005666.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5005667.png)

![3-chloro-4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5005677.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B5005685.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5005696.png)

![3,5-bis[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5005708.png)
![1-(2,6-difluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5005716.png)
![2-({[4-(4-bromophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5005727.png)